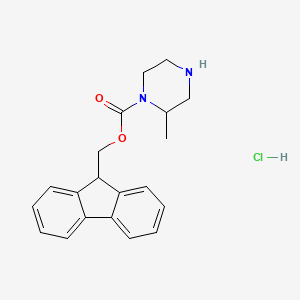
(9h-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate hydrochloride
説明
(9h-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C20H23ClN2O2 and its molecular weight is 358.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate hydrochloride, also known as compound 215190-22-0, is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's structure, synthesis, and biological activity, drawing from diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H21ClN2O2, with a molecular weight of 344.84 g/mol. The compound features a fluorenyl moiety attached to a methylpiperazine, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H21ClN2O2 |
| Molecular Weight | 344.84 g/mol |
| CAS Number | 215190-22-0 |
| Purity | ≥97% |
| Storage Conditions | Inert atmosphere, 2-8°C |
Synthesis
The synthesis of this compound typically involves the reaction of fluorenylmethyl chloride with 2-methylpiperazine under controlled conditions to yield the desired product. The synthesis pathway is crucial for obtaining high purity and yield.
Biological Activity
Research has indicated that this compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes.
Pharmacological Studies
- Neuropeptide S Receptor Antagonism : A study indicated that derivatives of similar compounds exhibit antagonist activity at neuropeptide S receptors (NPSR). The structure–activity relationship (SAR) suggests that modifications in the piperazine ring can significantly affect antagonist potency. For instance, compounds with bulky substituents showed reduced activity due to steric hindrance .
- Cytotoxicity Assays : In vitro tests demonstrated that (9H-Fluoren-9-yl)methyl 2-methylpiperazine derivatives have varying degrees of cytotoxicity against different cell lines. The IC50 values were determined through dose-response experiments, indicating potential therapeutic applications as well as safety concerns .
- Inhibition of Secretion Systems : The compound's ability to inhibit type III secretion systems in pathogenic bacteria was also evaluated. High concentrations led to significant inhibition of secreted factors, suggesting a role in antimicrobial activity .
Case Study 1: Neuropeptide S Receptor Antagonism
In a study involving calcium mobilization assays in HEK293 cells expressing NPSR, it was found that certain derivatives of (9H-Fluoren-9-yl)methyl piperazine exhibited competitive antagonism. The data highlighted how structural modifications influenced receptor binding and efficacy .
Case Study 2: Cytotoxic Effects on Cancer Cell Lines
Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines, revealing that it could induce apoptosis at specific concentrations. The findings indicated a promising avenue for further development in cancer therapeutics .
特性
IUPAC Name |
9H-fluoren-9-ylmethyl 2-methylpiperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2.ClH/c1-14-12-21-10-11-22(14)20(23)24-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19;/h2-9,14,19,21H,10-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCUZMZSBHXCNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661483 | |
| Record name | (9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159826-45-5 | |
| Record name | 1-Piperazinecarboxylic acid, 2-methyl-, 9H-fluoren-9-ylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159826-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















